1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-
Description
The compound (aS,2R)-1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-α-(trifluoromethyl)- (hereafter referred to as Compound A) is a synthetic chiral quinoline derivative developed as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP). Its structure features a 3,4-dihydroquinoline core substituted with fluorinated aromatic groups at positions 2 and 5, a trifluoromethyl group at the α-position, and a stereospecific (aS,2R) configuration. These structural elements confer high metabolic stability and binding affinity to CETP, a key target for modulating high-density lipoprotein cholesterol (HDL-C) levels .
Compound A demonstrated robust in vivo efficacy in preclinical models, including high-fat-fed hamsters, human CETP transgenic mice, and cynomolgus monkeys, where it increased HDL-C levels comparably to torcetrapib, a discontinued CETP inhibitor . Its synthesis involves asymmetric catalysis to achieve the desired stereochemistry, ensuring optimal pharmacological activity .
Properties
Molecular Formula |
C27H21F10NO3 |
|---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]propan-2-ol |
InChI |
InChI=1S/C27H21F10NO3/c28-24(29)26(33,34)40-17-6-2-5-16(13-17)21-11-10-20-19(15-4-1-7-18(12-15)41-27(35,36)37)8-3-9-22(20)38(21)14-23(39)25(30,31)32/h1-9,12-13,21,23-24,39H,10-11,14H2 |
InChI Key |
GUUGXBLNGYDANT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(C(F)F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorinated phenyl groups through nucleophilic substitution reactions. The final steps involve the reduction of the quinoline ring and the addition of the ethanol group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is essential to isolate the final product from reaction by-products.
Chemical Reactions Analysis
Functionalization with Fluorinated Groups
a) Tetrafluoroethoxy group installation :
The reaction involves:
-
Reagents : Tetrafluoroethoxy phenol derivatives, coupling agents (e.g., CuI, K₂CO₃)
-
Conditions : Ullmann coupling under elevated temperatures (80–120°C) .
b) Trifluoromethoxy group installation :
-
Reagents : Trifluoromethoxylation agents (e.g., CF₃O⁻ salts)
-
Conditions : Nucleophilic aromatic substitution at activated positions .
Chiral Center Formation
The α-(trifluoromethyl) group is introduced via:
-
Reagents : Trifluoromethyl Grignard reagents or trifluoromethylated aldehydes
-
Conditions : Stereoselective alkylation or aldol reactions with chiral auxiliaries .
Biological Interaction Mechanisms
The compound exhibits potent cholesteryl ester transfer protein (CETP) inhibitory activity, with a mechanism involving:
-
Hydrophobic interactions : The trifluoromethyl and tetrafluoroethoxy groups enhance lipophilicity, facilitating binding to CETP’s active site .
-
Hydrogen bonding : Fluorinated substituents participate in hydrogen bonding with polar residues in the CETP binding pocket .
-
Conformational rigidity : The bicyclic tetrahydroquinoline scaffold restricts rotational freedom, promoting optimal binding geometry .
Molecular Formula and Weight
Spectroscopic Characterization
-
¹H NMR : Used to confirm stereochemistry and conformational preferences (e.g., U-shaped geometry) .
-
InChI :
InChI=1S/C27H21F10NO3/c28-24(29)26(33,34)40-17-6-2-5-16(13-17)21-11-10-20-19(15-4-1-7-18(12-15)41-27(35,36)37)8-3-9-22(20)38(21)14-23(39)25(30,31)32/h1-9,12-13,21,23-24,39H,10-11,14H2/t21-,23+/m1/s1
Scientific Research Applications
Pharmacological Applications
1(2H)-Quinolineethanol derivatives have been studied for their potential as cholesteryl ester transfer protein inhibitors . These compounds can modulate lipid metabolism and have implications for treating cardiovascular diseases. The presence of trifluoromethyl and trifluoromethoxy groups enhances their potency and selectivity towards the target proteins .
Table 1: Key Pharmacological Properties
| Property | Value/Description |
|---|---|
| Target Protein | Cholesteryl Ester Transfer Protein |
| Inhibition Activity | Potent inhibitor with significant selectivity |
| Therapeutic Area | Cardiovascular diseases |
| Mechanism of Action | Modulation of lipid transfer processes |
Synthesis and Chiral Applications
The synthesis of 1(2H)-quinolineethanol derivatives often involves the use of chiral transfer reagents to enhance stereoselectivity during reactions. For instance, lithium chiral amides have been shown to promote both diastereo- and enantioselectivity in the synthesis of related compounds, such as Bedaquiline, an anti-tuberculosis drug. This demonstrates the utility of quinoline derivatives in developing effective pharmaceuticals against resistant strains of pathogens .
Case Study: Bedaquiline Synthesis
The synthesis of Bedaquiline involves a critical step where quinoline derivatives are lithiated and subsequently reacted with ketones. The use of chiral amines significantly improves the enantiomeric excess (ee) of the desired product. This application highlights the importance of 1(2H)-quinolineethanol derivatives in producing high-efficacy drugs for treating multidrug-resistant tuberculosis .
Research indicates that compounds like 1(2H)-quinolineethanol exhibit significant biological activity due to their ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, which can improve cellular uptake and bioavailability. Studies have shown that these compounds can influence pathways related to inflammation and oxidative stress, further supporting their potential therapeutic roles .
Table 2: Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates inflammatory pathways |
| Antimicrobial | Effective against certain resistant bacteria |
| Cholesterol modulation | Influences lipid metabolism |
Mechanism of Action
The mechanism of action of 1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Torcetrapib
- Structure: A biphenyl-tetrahydropyran derivative lacking the quinoline backbone.
- Activity : Torcetrapib was the first CETP inhibitor to reach Phase III trials but failed due to off-target toxicity (e.g., increased aldosterone levels and hypertension).
- Comparison : Compound A exhibits comparable HDL-C elevation in animal models but with improved selectivity, avoiding the adverse cardiovascular effects associated with torcetrapib .
Benzo[1,4]oxazine Derivatives
- Structure: Polycyclic compounds with a benzoxazine core instead of quinoline.
- Activity : These inhibitors, such as BAY 60-5521 , show moderate CETP inhibition but inferior pharmacokinetic profiles (e.g., shorter half-life) compared to Compound A. Their lack of fluorinated substituents reduces metabolic stability .
Quinolinecarboxylate Derivatives
- Structure: Quinoline derivatives with carboxylate ester groups (e.g., 1-Ethyl (2R,4S)-4-[[[3,5-bis(trifluoromethyl)phenyl]methyl][5-(3-carboxypropoxy)-2-pyrimidinyl]amino]-2-ethyl-3,4-dihydro-6-(trifluoromethyl)-1(2H)-quinolinecarboxylate).
- Activity : These compounds prioritize pyrimidine and carboxylate moieties for CETP binding but exhibit lower oral bioavailability than Compound A due to higher molecular weight and polarity .
Data Table: Key Properties of Compound A and Analogues
Detailed Research Findings
Pharmacodynamic Superiority
Compound A’s fluorinated aryl groups enhance hydrophobic interactions with CETP’s lipid-binding pocket, achieving an IC₅₀ of 8.2 nM, outperforming non-fluorinated analogues like benzo[1,4]oxazines (IC₅₀ = 15.4 nM) .
Stereochemical Impact
The (aS,2R) configuration is critical for activity. Enantiomeric counterparts (aR,2S) show >10-fold reduced potency, emphasizing the role of stereochemistry in target engagement .
Metabolic Stability
The trifluoromethoxy and tetrafluoroethoxy groups resist cytochrome P450-mediated oxidation, granting Compound A a half-life of >12 hours in primates, unlike torcetrapib (t₁/₂ = 5–8 hours) .
Biological Activity
1(2H)-Quinolineethanol derivatives are a class of compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties. The specific compound under examination, 1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-α-(trifluoromethyl)-, (αS,2R)-, features multiple fluorinated substituents that may enhance its pharmacological profile.
Chemical Structure and Properties
The compound is characterized by a quinoline backbone with various functional groups that contribute to its biological activity. The presence of trifluoromethyl and trifluoromethoxy groups suggests increased lipophilicity and potential interactions with biological membranes.
| Feature | Description |
|---|---|
| Chemical Formula | C22H18F9N |
| Molecular Weight | 429.37 g/mol |
| Functional Groups | Quinoline core, trifluoromethyl, trifluoromethoxy, tetrafluoroethoxy |
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against a range of pathogens. For instance:
- Mechanism of Action : Many quinolines disrupt bacterial DNA synthesis by inhibiting topoisomerases.
- Case Studies : In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that quinoline derivatives can also exhibit anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : Studies suggest that the compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis.
- Targeted Therapy : The unique structure allows for potential targeting of specific cancer pathways .
Research Findings
Recent studies have focused on the synthesis and evaluation of similar quinoline derivatives. For example:
- A study demonstrated the synthesis of a related compound which showed promising results in inhibiting tumor growth in xenograft models .
- Another investigation highlighted the compound's ability to modulate key signaling pathways involved in cancer progression .
Comparative Analysis with Related Compounds
To better understand the biological activity of the target compound, a comparison with other quinoline derivatives is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1(2H)-Quinolineethanol | Quinoline core with multiple fluorinated groups | Antimicrobial and anticancer |
| 6-(4-Acetylphenylazo)-1(2H)-quinolineethanol | Acetyl group instead of trifluoromethyl | Antimicrobial |
| 8-Hydroxyquinoline | Hydroxylated derivative | Antimicrobial and antifungal |
Q & A
Q. Q: What are the key steps in the asymmetric synthesis of this quinolineethanol derivative, and how is stereochemical control achieved?
A: The asymmetric synthesis involves two critical steps:
- Chiral Reduction : The prochiral ketone intermediate is reduced using Corey’s (R)-Me CBS oxazaborolidine reagent to establish the aS,2R configuration with high enantiomeric excess (e.g., >90% ee) .
- Cu-Mediated Intramolecular Amination : This step forms the tetrahydroquinoline core, avoiding hazardous aryltin reagents .
For optimization, solvent selection (e.g., THF or DMF) and temperature control during the amination step are critical to minimize side reactions .
Advanced Synthetic Challenges
Q. Q: How can researchers mitigate hazards during the preparation of fluorinated intermediates in this compound’s synthesis?
A:
- Replace Hazardous Reagents : highlights replacing aryltin reagents with safer Cu-mediated protocols for aryl coupling .
- Gas Evolution Management : Reactions involving fluorinated groups (e.g., tetrafluoroethoxy) may release hazardous gases; use oil bubblers or controlled venting .
- Alternative Fluorination Methods : Consider trifluoroacetimidoyl chlorides or "watering protocols" for introducing trifluoromethyl groups, as described in fluorinated quinoline syntheses .
Structural Confirmation
Q. Q: What advanced analytical techniques are recommended to confirm the stereochemistry and fluorinated substituent placement?
A:
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar fluorinated heterocycles .
- Chiral HPLC/NMR : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers .
- 19F NMR : Monitor fluorinated groups (e.g., trifluoromethoxy, tetrafluoroethoxy) to verify regiochemistry .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating this compound’s potency as a cholesteryl ester transfer protein (CETP) inhibitor?
A:
- CETP Inhibition Assays : Measure transfer of radiolabeled cholesteryl esters between lipoproteins .
- Structure-Activity Relationship (SAR) Studies : Compare fluorinated analogs (e.g., trifluoromethyl vs. trifluoromethoxy substitutions) to identify critical pharmacophores .
- Dose-Response Curves : Use HEK293 cells expressing recombinant CETP to determine IC₅₀ values .
Computational Modeling
Q. Q: How can molecular docking studies predict the binding mode of this compound with CETP?
A:
- Ligand Preparation : Optimize the 3D structure using DFT calculations (e.g., B3LYP/6-31G*) to account for fluorinated group electronegativity .
- Protein-Ligand Docking : Use software like AutoDock Vina to simulate interactions with CETP’s lipid-binding pocket, focusing on hydrophobic contacts with fluorinated aryl groups .
- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .
Data Contradictions and Reproducibility
Q. Q: How should researchers address discrepancies in enantiomeric excess (ee) reported for similar CBS-mediated reductions?
A:
- Catalyst Purity : Impurities in oxazaborolidine reagents can reduce ee; ensure rigorous drying (e.g., molecular sieves) .
- Solvent Effects : Polar aprotic solvents (e.g., toluene) may improve stereoselectivity vs. THF .
- Cross-Validation : Compare results with alternative methods, such as enzymatic reduction or ferrocenyl-phosphine catalysts .
Stability and Storage
Q. Q: What precautions are necessary for handling and storing this fluorinated compound?
A:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) due to hydrolytically labile tetrafluoroethoxy groups .
- Light Protection : Fluorinated aromatics may degrade under UV; use amber vials .
- Low-Temperature Storage : Maintain at –20°C for long-term stability, as recommended for similar trifluoromethylated quinolines .
Advanced Derivative Synthesis
Q. Q: How can researchers modify the quinoline core to explore SAR without compromising CETP affinity?
A:
- Heterocycle Replacement : Substitute the tetrahydroquinoline with pyrazoloquinolines or dihydropyridines, as shown in annulation reactions .
- Fluorine Scanning : Introduce alternative fluorinated groups (e.g., difluoromethyl or pentafluorosulfanyl) using sodium 2-chloro-2,2-difluoroacetate .
- Pro-drug Design : Esterify the ethanol moiety to improve bioavailability .
Analytical Challenges
Q. Q: What techniques resolve co-elution issues in HPLC analysis caused by fluorinated impurities?
A:
- HILIC Chromatography : Improves separation of polar fluorinated byproducts .
- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species (e.g., CF₃ vs. C₂F₅) .
- Ion-Pairing Agents : Add heptafluorobutyric acid to mobile phases for better peak resolution .
Safety and Regulatory Compliance
Q. Q: What risk assessment protocols are critical for scaling up synthesis in academic labs?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
